molecular formula C16H17N5O3 B2817443 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one CAS No. 862209-35-6

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B2817443
CAS No.: 862209-35-6
M. Wt: 327.344
InChI Key: OOPSRIDQQFUOIU-UHFFFAOYSA-N
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Description

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is a complex organic compound that features a quinoline core with an imidazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the nitro group via nitration. The imidazole moiety can be attached through a nucleophilic substitution reaction, where the propylamino group acts as a linker between the quinoline and imidazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to form different quinoline derivatives.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The quinoline core may interact with DNA or proteins, leading to various biological effects. The nitro group can undergo redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Metronidazole: A bactericidal agent with a nitroimidazole moiety.

    Omeprazole: An antiulcer drug with a benzimidazole ring.

Uniqueness

4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one is unique due to its combination of a quinoline core with an imidazole substituent. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-19-13-6-3-2-5-12(13)14(15(16(19)22)21(23)24)18-7-4-9-20-10-8-17-11-20/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPSRIDQQFUOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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